molecular formula C21H17N3O3 B11006991 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide

Cat. No.: B11006991
M. Wt: 359.4 g/mol
InChI Key: BMRCBQZCJUUSJH-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with benzyloxy, hydroxy, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, hydroxy, and indole groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C21H17N3O3/c25-19-11-18(23-12-20(19)27-13-14-4-2-1-3-5-14)21(26)24-16-7-6-15-8-9-22-17(15)10-16/h1-12,22H,13H2,(H,23,25)(H,24,26)

InChI Key

BMRCBQZCJUUSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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